molecular formula C11H7ClO3 B11884914 6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde CAS No. 112059-06-0

6-Chloro-5-methyl-4-oxo-4H-1-benzopyran-3-carbaldehyde

Cat. No.: B11884914
CAS No.: 112059-06-0
M. Wt: 222.62 g/mol
InChI Key: GEHXGKBYEZZKBU-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound belonging to the chromene family It is characterized by a chromene ring substituted with a chlorine atom at the 6th position, a methyl group at the 5th position, and an aldehyde group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves the reaction of 2,4-dinitrophenol with chloroacetic anhydride in the presence of thionyl chloride. This reaction produces 6-chloro-3-acetyl-7-methylchromone, which is then reduced using lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carboxylic acid.

    Reduction: 6-Chloro-5-methyl-4-oxo-4H-chromene-3-methanol.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the chromene ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-oxo-4H-chromene-3-carbaldehyde: Similar structure but lacks the methyl group at the 5th position.

    6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Similar structure but has a nitrile group instead of an aldehyde group.

    6-Fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Similar structure but has a carboxylic acid group and a fluorine atom .

Uniqueness

6-Chloro-5-methyl-4-oxo-4H-chromene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and methyl groups, along with the aldehyde functionality, makes it a versatile intermediate for various synthetic applications.

Properties

CAS No.

112059-06-0

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-chloro-5-methyl-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C11H7ClO3/c1-6-8(12)2-3-9-10(6)11(14)7(4-13)5-15-9/h2-5H,1H3

InChI Key

GEHXGKBYEZZKBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=CO2)C=O)Cl

Origin of Product

United States

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